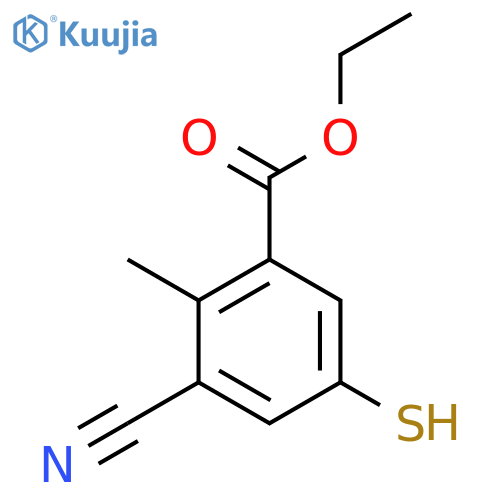

Cas no 1806318-29-5 (Ethyl 3-cyano-5-mercapto-2-methylbenzoate)

1806318-29-5 structure

商品名:Ethyl 3-cyano-5-mercapto-2-methylbenzoate

CAS番号:1806318-29-5

MF:C11H11NO2S

メガワット:221.275541543961

CID:5007201

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-5-mercapto-2-methylbenzoate

-

- インチ: 1S/C11H11NO2S/c1-3-14-11(13)10-5-9(15)4-8(6-12)7(10)2/h4-5,15H,3H2,1-2H3

- InChIKey: CYOUOFFYGUTRNI-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(C#N)C(C)=C(C(=O)OCC)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 51.1

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006648-500mg |

Ethyl 3-cyano-5-mercapto-2-methylbenzoate |

1806318-29-5 | 97% | 500mg |

855.75 USD | 2021-07-06 | |

| Alichem | A010006648-1g |

Ethyl 3-cyano-5-mercapto-2-methylbenzoate |

1806318-29-5 | 97% | 1g |

1,490.00 USD | 2021-07-06 | |

| Alichem | A010006648-250mg |

Ethyl 3-cyano-5-mercapto-2-methylbenzoate |

1806318-29-5 | 97% | 250mg |

480.00 USD | 2021-07-06 |

Ethyl 3-cyano-5-mercapto-2-methylbenzoate 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1806318-29-5 (Ethyl 3-cyano-5-mercapto-2-methylbenzoate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量